4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine
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Description
4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C21H26F2N6O and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.21361580 g/mol and the complexity rating of the compound is 572. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from similar structural frameworks have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds, including thiazolopyrimidines and oxadiazepines, have shown significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), with notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antiproliferative Activity Against Cancer Cell Lines
Synthetic efforts have led to the creation of pyrimidine derivatives displaying antiproliferative effects against various human cancer cell lines. Such compounds, related in structure, have demonstrated potential as anticancer agents, necessitating further research to explore their efficacy (Mallesha et al., 2012).
Molecular Solids and Hydrogen Bond Interactions
Research into compounds with piperazine and pyrimidine units has contributed to the understanding of molecular solids formed through strong hydrogen bonds and weak intermolecular interactions. These studies highlight the role of such structural elements in creating supramolecular architectures, which could be crucial for developing new materials with specific properties (Wang et al., 2014).
Improvement of Drug Solubility
Cocrystal and salt formation strategies involving pyrimidine derivatives have been explored to enhance the solubility of pharmacologically active compounds. This approach has significant implications for improving the bioavailability of drugs with low solubility, demonstrating the utility of such structural frameworks in pharmaceutical development (Xu et al., 2012).
Synthesis of Fused Heterocycles
The synthesis of fused heterocycles incorporating pyrimidine and piperazine units highlights the versatility of these structural elements in constructing complex molecules. Such synthetic endeavors contribute to the development of novel compounds with potential applications in various fields of chemistry and pharmacology (Shaaban, 2008).
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2N6O/c1-15-24-18(27-8-6-26(2)7-9-27)14-19(25-15)28-10-12-29(13-11-28)21(30)20-16(22)4-3-5-17(20)23/h3-5,14H,6-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVKHZNYQWOSOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.